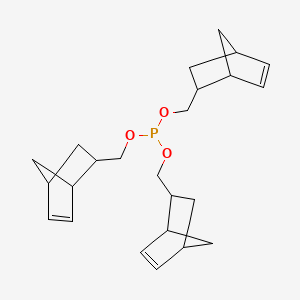
(3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes two hydroxyl groups and a carboxylic acid group attached to a cyclohexene ring. The stereochemistry of the compound, denoted by (3S,5R), indicates the specific spatial arrangement of the hydroxyl groups on the cyclohexene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid typically involves several steps, starting from readily available starting materials. One common synthetic route involves the use of L-glutamate as a starting material. The process includes the following steps:
Thiolactam Formation: L-glutamate is converted into a thiolactam intermediate.
Eschenmoser Coupling: The thiolactam is coupled with tert-butylbromo acetate to form a vinylogous amide.
Reduction: The vinylogous amide is reduced using sodium cyanoborohydride and acetic acid to yield a protected amino diacid.
Catalytic Hydrogenation: The protected amino diacid undergoes catalytic hydrogenation.
Derivatization and Deprotection: The intermediate is derivatized and deprotected to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors are often employed.
化学反应分析
Types of Reactions
(3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexene-1,3-dione derivatives, while reduction may produce cyclohexane-1,3-diol derivatives.
科学研究应用
(3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
作用机制
The mechanism of action of (3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of enzymes, influence signal transduction pathways, and affect cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
3,5-Dihydroxybenzoic acid: A structurally similar compound with hydroxyl groups on a benzene ring.
4-Bromo-3,5-dihydroxybenzoic acid: A derivative of 3,5-dihydroxybenzoic acid with a bromine substituent.
Uniqueness
(3S,5R)-3,5-Dihydroxycyclohex-1-ene-1-carboxylic acid is unique due to its chiral cyclohexene ring structure, which imparts specific stereochemical properties. This distinguishes it from other similar compounds and influences its reactivity and interactions with biological molecules .
属性
CAS 编号 |
232952-09-9 |
|---|---|
分子式 |
C7H10O4 |
分子量 |
158.15 g/mol |
IUPAC 名称 |
(3S,5R)-3,5-dihydroxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c8-5-1-4(7(10)11)2-6(9)3-5/h1,5-6,8-9H,2-3H2,(H,10,11)/t5-,6-/m1/s1 |
InChI 键 |
VOPWVSIKLIVPKB-PHDIDXHHSA-N |
手性 SMILES |
C1[C@@H](CC(=C[C@H]1O)C(=O)O)O |
规范 SMILES |
C1C(CC(=CC1O)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


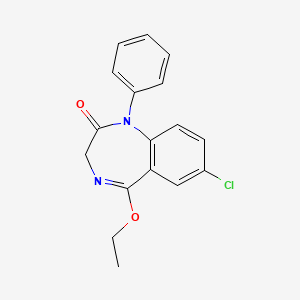
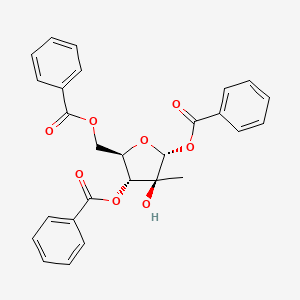

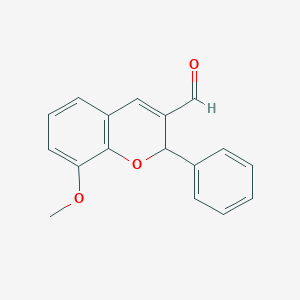
![(2R,3aS)-2,3,3a,4,6,7-hexahydro-[1,2]oxazolo[3,2-c][1,4]oxazine-2-carbaldehyde](/img/structure/B13812079.png)
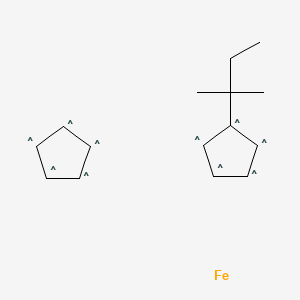
![2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid](/img/structure/B13812087.png)
![8-Methoxypyrido[2,3-d]pyridazine](/img/structure/B13812092.png)

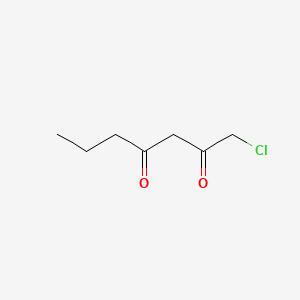
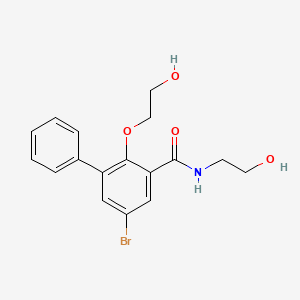
![N-[3-(2-Methylaminoethoxy)-4-methoxyphenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide](/img/structure/B13812132.png)
